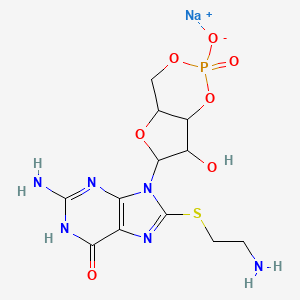
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzyl and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine, such as p-toluidine, under conditions that promote amide bond formation.
Substitution with Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the carboxamide reacts with a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrobenzyl)-N-(phenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-Nitrobenzyl)-N-(p-tolyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is unique due to the presence of both nitrobenzyl and tolyl groups attached to the thiophene ring
Propiedades
Fórmula molecular |
C19H16N2O3S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-4-8-16(9-5-14)20(19(22)18-3-2-12-25-18)13-15-6-10-17(11-7-15)21(23)24/h2-12H,13H2,1H3 |
Clave InChI |
RNPOZLFMSWMXER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)







![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
